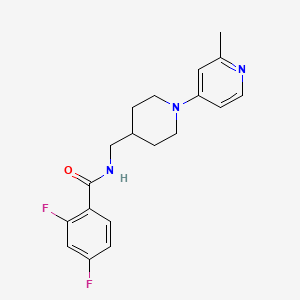

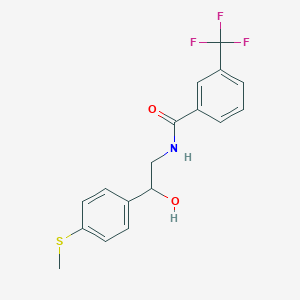

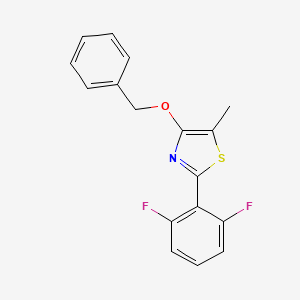

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, also known as MOBA, is a chemical compound with potential applications in scientific research. MOBA belongs to the class of heterocyclic compounds and has been synthesized by various methods.

Applications De Recherche Scientifique

Anticancer Activity

Research into derivatives similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown promise in the field of oncology. Studies have focused on the design, synthesis, and evaluation of these compounds for their anticancer activity against various human cancer cell lines. For instance, compounds containing the 1,3,4-oxadiazol moiety have been synthesized and tested for their effectiveness against breast, lung, prostate, and other cancer types. These studies have identified several derivatives demonstrating good to moderate anticancer activity, highlighting the potential of such compounds in developing new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Another area of application for compounds structurally related to this compound is in the development of antimicrobial agents. Various studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, showcasing their effectiveness against a range of microorganisms. These investigations underscore the potential of using these compounds as a basis for creating new antimicrobial treatments that address the growing concern of antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Neuroprotective Effects

Compounds within this chemical family have also been evaluated for their neuroprotective effects. Research has been conducted on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives to assess their anticonvulsant and neuroprotective properties. These studies have identified specific derivatives that not only exhibit significant anticonvulsant activity but also show promise in offering neuroprotection by reducing oxidative stress markers. Such findings suggest these compounds may serve as leads for the development of new treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

Nematocidal Activity

Research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has identified compounds with significant nematocidal activity against Bursaphelenchus xylophilus, a harmful plant pathogen. These studies highlight the potential application of such compounds in agriculture for controlling nematode infestations, offering an alternative to traditional pesticides with potentially less environmental impact (Liu, Wang, Zhou, & Gan, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the catalytic activity of15-lipoxygenases (ALOX15) , a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific information. It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The compound likely affects the biochemical pathways involving ALOX15. ALOX15 plays a role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound could potentially alter the production of metabolites derived from these fatty acids, affecting various physiological processes.

Propriétés

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLGGUOZNYNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)

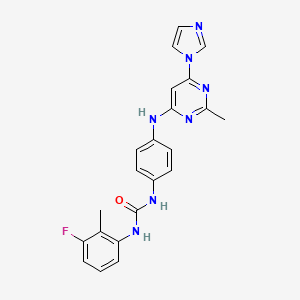

![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

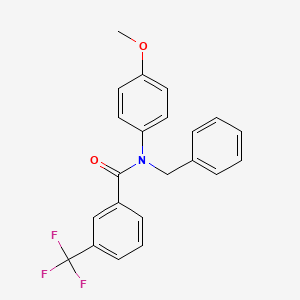

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)

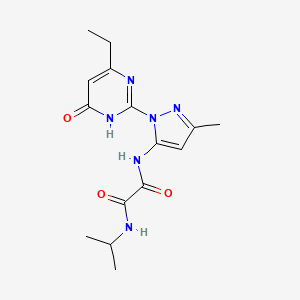

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)